molecular formula C20H22N2O4S2 B2848133 3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 896302-19-5

3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2848133
CAS No.: 896302-19-5
M. Wt: 418.53
InChI Key: YOBZCZCMBFXEAF-QZQOTICOSA-N
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Description

3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxyethyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the methoxyethyl group, and the attachment of the methanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxyethyl and methanesulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.

Scientific Research Applications

3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in other related compounds.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-10-14(2)18-17(11-13)22(8-9-26-3)20(27-18)21-19(23)15-6-5-7-16(12-15)28(4,24)25/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBZCZCMBFXEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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